Calcitriol

Catalog No.
S522507
CAS No.
32222-06-3
M.F
C27H44O3
M. Wt
416.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcitriol

CAS Number

32222-06-3

Product Name

Calcitriol

IUPAC Name

5-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/t18?,22?,23?,24?,25?,27-/m1/s1

InChI Key

GMRQFYUYWCNGIN-KHYGNENRSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Solubility

Slightly sol in methanol, ethanol, ethyl acetate, THF.

Synonyms

1 alpha, 25-dihydroxy-20-epi-Vitamin D3, 1 alpha,25 Dihydroxyvitamin D3, 1 alpha,25-Dihydroxycholecalciferol, 1 alpha,25-Dihydroxyvitamin D3, 1,25 dihydroxy 20 epi Vitamin D3, 1,25 Dihydroxycholecalciferol, 1,25 Dihydroxyvitamin D3, 1,25(OH)2-20epi-D3, 1,25-dihydroxy-20-epi-Vitamin D3, 1,25-Dihydroxycholecalciferol, 1,25-Dihydroxyvitamin D3, 20-epi-1alpha,25-dihydroxycholecaliferol, Bocatriol, Calcijex, Calcitriol, Calcitriol KyraMed, Calcitriol Nefro, Calcitriol-Nefro, D3, 1 alpha,25-Dihydroxyvitamin, D3, 1,25-dihydroxy-20-epi-Vitamin, D3, 1,25-Dihydroxyvitamin, Decostriol, KyraMed, Calcitriol, MC 1288, MC-1288, MC1288, Osteotriol, Renatriol, Rocaltrol, Silkis, Sitriol, Soltriol, Tirocal

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Isomeric SMILES

CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Description

The exact mass of the compound Calcitriol is 416.329 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insolublein water, 7.9x10-4 mg/l at 25 °c (est)slightly sol in methanol, ethanol, ethyl acetate, thf.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 749776. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Cholecalciferol - Hydroxycholecalciferols - Dihydroxycholecalciferols. It belongs to the ontological category of hydroxycalciol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Calcitriol in Bone Health Research

  • 促进骨代谢 (zeng jin gu dai xie - Promotes bone turnover)

    Calcitriol acts on bone cells called osteoblasts, stimulating their activity and promoting the formation of new bone tissue. Studies have shown it increases the production of collagen type I, an essential protein for bone structure, and other bone-building factors [].

  • 调节钙磷平衡 (tiao jie gei lin ping heng - Regulates calcium and phosphate balance)

    One of calcitriol's primary functions is to enhance intestinal calcium and phosphate absorption. This ensures sufficient minerals are available for bone mineralization, the process of hardening bones with calcium and phosphate crystals.

  • 治疗骨质疏松症 (zhi liao gu zhi shu song zheng - Treatment for osteoporosis)

    Given its role in bone formation and mineralization, calcitriol is being investigated as a potential treatment for osteoporosis, a condition characterized by weakened bones. Research suggests it may improve bone mineral density and reduce fracture risk, but further studies are needed to determine its optimal use [].

Calcitriol Beyond Bone Health

While bone health is a major area of calcitriol research, scientists are also exploring its applications in other areas:

  • 免疫调节 (mian yi tiao jie - Immune regulation)

    Calcitriol possesses immunomodulatory properties, influencing the activity of immune cells. Studies suggest it may play a role in regulating autoimmune diseases and inflammatory conditions [].

  • 皮肤屏障功能 (pi fu ping zhang gong neng - Skin barrier function)

    Emerging research indicates calcitriol might improve skin barrier function in conditions like atopic dermatitis. It may promote the production of proteins that strengthen the skin barrier and regulate the production of antimicrobial peptides that defend against infections.

  • 牙周病 (ya zhou bing - Periodontal disease)

    Recent studies in animal models suggest calcitriol could be a potential treatment for periodontal disease, a gum infection that can damage bone supporting the teeth. The research suggests it may reduce inflammation and enhance bone remodeling around the teeth.

Calcitriol, chemically known as 1,25-dihydroxycholecalciferol, is the biologically active form of vitamin D. It is produced primarily in the kidneys from its precursor, calcifediol, through the action of the enzyme 1-alpha-hydroxylase. This compound plays a crucial role in calcium and phosphorus homeostasis in the body by enhancing their absorption in the intestines, promoting renal reabsorption, and mobilizing calcium from bone stores. The chemical formula of calcitriol is C27H44O3C_{27}H_{44}O_{3} and it has a molar mass of approximately 416.646g/mol416.646\,g/mol .

Calcitriol functions as a hormone. It binds to the vitamin D receptor (VDR) in the nucleus of target cells, such as intestinal epithelial cells and bone cells. This complex then regulates the expression of various genes involved in calcium and phosphorus metabolism [, ].

  • Intestinal Calcium Absorption: Calcitriol increases the expression of proteins responsible for transporting calcium across the intestinal wall, enhancing calcium uptake from food [].
  • Bone Metabolism: Calcitriol promotes bone mineralization by stimulating osteoblast activity (bone-forming cells) and inhibiting osteoclast activity (bone-resorbing cells) [].
  • Nausea and vomiting
  • Constipation
  • Weakness
  • Kidney stones
  • In severe cases, mental confusion and abnormal heart rhythm [].

Calcitriol undergoes several metabolic transformations in the body. The primary reactions include:

  • Formation:
    • From 7-dehydrocholesterol: Exposure to ultraviolet light converts 7-dehydrocholesterol in the skin to vitamin D3 (cholecalciferol).
    • Liver Conversion: Vitamin D3 is then converted to calcifediol (25-hydroxyvitamin D3) in the liver.
    • Kidney Hydroxylation: Calcifediol is further hydroxylated by 1-alpha-hydroxylase in the kidneys to produce calcitriol.
  • Inactivation:
    • Calcitriol can be metabolized by 24-hydroxylase to form calcitroic acid, which is more water-soluble and excreted via bile and urine .

Calcitriol functions as a steroid hormone and acts primarily through binding to the vitamin D receptor (VDR), which regulates gene expression involved in calcium and phosphate metabolism. Its biological activities include:

  • Intestinal Absorption: Increases intestinal absorption of calcium and phosphorus.
  • Renal Function: Enhances renal tubular reabsorption of calcium, reducing urinary loss.
  • Bone Remodeling: Stimulates osteoblasts to release receptor activator of nuclear factor kappa-B ligand (RANKL), promoting osteoclast activity and bone resorption .

Calcitriol can be synthesized through two main methods:

  • Natural Synthesis:
    • In humans, it is synthesized from cholesterol derivatives through a series of enzymatic reactions involving UV light exposure and hydroxylation steps in the liver and kidneys.
  • Chemical Synthesis:
    • Laboratory synthesis involves multi-step organic reactions starting from simpler steroid precursors, utilizing various reagents to introduce hydroxyl groups at specific positions on the steroid backbone .

Calcitriol is used clinically for various conditions related to calcium metabolism:

  • Hypoparathyroidism: To manage hypocalcemia resulting from insufficient parathyroid hormone.
  • Chronic Kidney Disease: To treat secondary hyperparathyroidism and prevent bone disease in patients undergoing dialysis.
  • Osteoporosis: As part of treatment regimens to enhance bone mineralization .

Calcitriol interacts with several medications and substances:

  • Calcium Supplements: Concurrent use can increase the risk of hypercalcemia.
  • Phosphate Binders: These may interfere with calcitriol's efficacy in managing phosphate levels.
  • Other Vitamin D Analogues: Caution is advised when using multiple forms of vitamin D due to potential toxicity .

Similar Compounds

Calcitriol shares structural and functional similarities with other vitamin D compounds. Here are some notable examples:

Compound NameDescription
Cholecalciferol (Vitamin D3)Precursor to calcitriol; synthesized from UV exposure; requires hepatic and renal conversion.
Ergocalciferol (Vitamin D2)Plant-derived form of vitamin D; similar functions but less potent than cholecalciferol.
Calcifediol (25-hydroxyvitamin D3)Intermediate metabolite; used as a marker for vitamin D status; converted to calcitriol in kidneys.
ParicalcitolA synthetic analog of calcitriol; used primarily for managing secondary hyperparathyroidism.
DoxercalciferolAnother synthetic analog; used similarly to paricalcitol but with different dosing regimens .

Calcitriol's uniqueness lies in its potent biological activity as a hormone that directly influences calcium homeostasis, making it critical for maintaining bone health and preventing related disorders. Its specific receptor interactions and regulatory mechanisms distinguish it from other forms of vitamin D .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

White solid; [Merck Index]

Color/Form

Colorless, crystalline solid
White crystalline powde

XLogP3

5.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

416.32904526 g/mol

Monoisotopic Mass

416.32904526 g/mol

Heavy Atom Count

30

LogP

log Kow = 7.6 (est)

Appearance

Solid powder

Melting Point

111-115 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FXC9231JVH

GHS Hazard Statements

Aggregated GHS information provided by 89 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (96.63%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (49.44%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H361 (98.88%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used to treat vitamin D deficiency or insufficiency, refractory rickets (vitamin D resistant rickets), familial hypophosphatemia and hypoparathyroidism, and in the management of hypocalcemia and renal osteodystrophy in patients with chronic renal failure undergoing dialysis. Also used in conjunction with calcium in the management and prevention of primary or corticosteroid-induced osteoporosis.
FDA Label

Therapeutic Uses

Bone Density Conservation Agents; Calcium Channel Agonist; Vitamins
Calcium Channel Agonists; Dermatologic Agents
Medication: Calcium regulator; vitamin (antirachitic)
Therapeutic doses of specific vitamin D analogs are used in the treatment of chronic hypocalcemia, hypophosphatemia, rickets, and osteodystrophy associated with various medical conditions including chronic renal failure, familial hypophosphatemia, and hypoparathyroidism (postsurgical or idiopathic, or pseudohypoparathyroidism). Some analogs have been found to reduct elevated parathyroid hormone concentrations in patients with renal osteodystrophy associated with hyperparathyroidism. Theoretically, any of the vitamin D analogs may be used for the above conditions, However, because of their pharmacologic properties, some may be more useful in certain situations than others. Alfacalcidol, calcitriol, and dihydrotachysterol are usually preferred in patients with renal failure since these patients have impaired ability to synthesize calcitriol from cholecalciferol and ergocalciferol; therefore, the response is more predictable. In addition, their shorter half-lives may make toxicity easier to manage (hypercalcemia reverses more quickly). Ergocalciferol may not be the preferred agent in the treatment of familial hypophosphatemia or hypoparathyroidism because the large doses needed are associated with a risk of overdose and hypercalcemia; dihydrotachysterol and calcitriol may be preferred. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for 1,25-DIHYDROXYCHOLECALCIFEROL (6 total), please visit the HSDB record page.

Pharmacology

Calcitriol is a biologically active calcitrophic hormone with anti-osteoporotic, immunomodulatory, anticarcinogenic, antipsoriatic, antioxidant, and mood-modulatory activities. Its main sites of action are the intestine, bone, kidney and parathyroid hormone [FDA Label]. Calcitriol is a ligand for the vitamin D nuclear receptor, which is expressed in, but not limited to, gastrointestinal (GI) tissues, bones, and kidneys [A3366]. As an active form of vitamin D3, calcitriol elevates the plasma levels of calcium by stimulating intestinal calcium uptake, increasing reabsorption of calcium by the kidneys, and possibly increasing the release of calcium from skeletal stores. The duration of pharmacologic activity of a single dose of exogenous calcitriol is expected to be about 3 to 5 days [FDA Label]. In addition to its important role in calcium metabolism, other pharmacological effects of calcitriol have been studied in various conditions including cancer models. Various studies demonstrated expression of vitamin D receptors in cancer cell lines, including mouse myeloid leukemia cells [A3366]. Calcitriol has been found to induce differentiation and/or inhibit cell proliferation _in vitro_ and _in vivo_ in many cell types, such as malignant cell lines carcinomas of the breast, prostate, colon, skin, and brain, myeloid leukemia cells, and others [A3367]. In early human prostate cancer trials, administration of 1.5 µg/d calcitriol in male participants resulted in a reduction in the rate of PSA rise in most participants, however it was coincided with dose-limiting hypercalcemia in most participants [A3366]. Hypercalcemia and hypercalcuria were evident in numerous initial trials, and this may be due to these trials not testing the drug at concentrations that are active in preclinical systems [A3367]. Findings from preclinical data show an additive or synergistic antineoplastic action of calcitriol when combined with agents including dexamethasone, retinoids, and radiation, as well as several cytotoxic chemotherapy drugs such as platinum compounds [A3367]. Vitamin D deficiency has long been suspected to increase the susceptibility to tuberculosis. The active form of calcitriol, 1,25-(OH)2-D3, has been found to enhance the ability of mononuclear phagocytes to suppress the intracellular growth of Mycobacterium tuberculosis. 1,25-(OH)2-D3 has demonstrated beneficial effects in animal models of such autoimmune diseases as rheumatoid arthritis. Vitamin D appears to demonstrate both immune-enhancing and immunosuppressive effects.
Calcitriol is a synthetic physiologically-active analog of vitamin D, specifically the vitamin D3 form. Calcitriol regulates calcium in vivo by promoting absorption in the intestine, reabsorption in the kidneys, and, along with parathyroid hormone, regulation of bone growth. A calcitriol receptor-binding protein appears to exist in the mucosa of human intestine. Calcitriol also induces cell cycle arrest at G0/G1 phase of the cell cycle, cell differentiation, and apoptosis, resulting in inhibition of proliferation of some tumor cell types. This agent may be chemopreventive for colon and prostate cancers. (NCI04)

MeSH Pharmacological Classification

Calcium-Regulating Hormones and Agents

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11C - Vitamin a and d, incl. combinations of the two
A11CC - Vitamin d and analogues
A11CC04 - Calcitriol
D - Dermatologicals
D05 - Antipsoriatics
D05A - Antipsoriatics for topical use
D05AX - Other antipsoriatics for topical use
D05AX03 - Calcitriol

Mechanism of Action

Ergocalciferol and doxercalciferol (1-hydroxyergocalciferol); cholecalciferol and calcifediol (25-hydroxycholecalciferol); and dihydrotachysterol in their activated forms (1,25-dihydroxyergocalciferol; 1,25-dihydroxycholecalciferol [calcitriol]; and 25-hydroxydihydrotachysterol; respectively), along with parathyroid hormone and calcitonin, regulate serum calcium concentrations; in addition to conversion to the active 1,25-dihydroxycholecalciferol, calcifediol also has intrinsic activity.
Calcitriol (activated vitamin D) enhances the efficiency of intestinal calcium absorption along the entire small intestine, but principally in the duodenum and jejunum. Calcitriol also enhances phosphorus absorption along the entire small intestine, but principally in the jejunum and ileum. The activated forms of ergocalciferol, doxercalciferol, and cholecalciferol may have a negative feedback effect on parathyroid hormone (PTH) production.
Calcitriol appears to act in intestine in manner that is analogous to the way steroid hormones such as estrogens act on target tissues. ... Cytosol of chicken intestinal cells contains a 3.7 S protein that binds calcitriol specifically and with high affinity. Formation of complex with this receptor facilitates transfer of calcitriol to nuclear chromatin. ... Calcitriol stimulates synthesis of RNA and at least two proteins in intestinal mucosa, alkaline phosphatase and a calcium-binding protein. ... It was proposed that the calcium-binding protein is involved in transport of calcium. ... /However/, it has been reported that calcitriol-induced stimulation of intestinal transport of phosphate precedes that of calcium, and it is possible that primary effect of the vitamin is on phosphate rather than calcium transport.
The effects of 1,25-dihydroxyvitamin D3 (I) on the human promyelocytic leukemia cell line HL-60 were investigated. I induces the differentiation of HL-60 into mono- and multinucleated macrophage-like cells. Phenotypic change is evident within 24 hours and reaches a plateau at 72-96 hours of incubation. The changes are metabolite-specific and include adherence to substrate, acquisition of the morphological features of mature monocytes, a 4 to 6-fold enhancement in lysozyme synthesis and secretion, increase in the fraction of alpha-naphthyl acetate monocyte-associated cell surface antigens. Treated HL-60 cells acquire the capacity to bind and degrade bone matrix, 2 of the essential functional characteristics of osteoclasts and related bone-resorbing cells. Evidently, vitamin D3 enhances bone resorption and osteoclastogenesis in vivo by promoting the differentiation of precursor cells.
For more Mechanism of Action (Complete) data for 1,25-DIHYDROXYCHOLECALCIFEROL (6 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Vitamin D3 like receptor
NR1I1 (VDR) [HSA:7421] [KO:K08539]

Vapor Pressure

1.2X10-12 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

32222-06-3

Absorption Distribution and Excretion

Many vitamin D analogs are readily absorbed from the GI tract following oral administration if fat absorption is normal. The presence of bile is required for absorption of ergocalciferol and the extent of GI absorption may be decreased in patients with hepatic, biliary, or GI disease (e.g., Crohn's disease, Whipple's disease, sprue). Because vitamin D is fat soluble, it is incorporated into chylomicrons and absorbed via the lymphatic system; approximately 80% of ingested vitamin D appears to be absorbed systemically through this mechanism, principally in the small intestine. Although some evidence suggested that intestinal absorption of vitamin D may be decreased in geriatric adults, other evidence did not show clinically important age-related alterations in GI absorption of the vitamin in therapeutic doses. It currently is not known whether aging alters the GI absorption of physiologic amounts of vitamin D. /Vitamin D analogs/
After oral administration of calcitriol, there is about a 2-hour lag-time before calcium absorption in the GI tract increases. Maximal hypercalcemic effect occurs in about 10 hours, and the duration of action of calcitriol is 3-5 days.
Time to peak serum concentration: Oral: Approximately 3 to 6 hours.
The primary route of excretion of vitamin D is the bile; only a small percentage of an administered dose is found in urine. /Vitamin D/
For more Absorption, Distribution and Excretion (Complete) data for 1,25-DIHYDROXYCHOLECALCIFEROL (10 total), please visit the HSDB record page.

Metabolism Metabolites

Calcitriol is the active form of vitamin D3 (cholecalciferol). The natural or endogenous supply of vitamin D in man mainly depends on ultraviolet light for conversion of 7-dehydrocholesterol to vitamin D3 in the skin. Vitamin D3 must be metabolically activated in the liver and the kidney before it is fully active on its target tissues. The initial transformation is catalyzed by a vitamin D3-25-hydroxylase enzyme present in the liver, and the product of this reaction is 25-(OH)D3 (calcifediol). The latter undergoes hydroxylation in the mitochondria of kidney tissue, and this reaction is activated by the renal 25-hydroxyvitamin D3-1-a-hydroxylase to produce 1,25-(OH)2D3 (calcitriol), the active form of vitamin D3.
1,25-Dihydroxycholecalciferol (calcitriol) and 1,25-dihydroxyergocalciferol appear to be metabolized to their respective trihydroxy metabolites (i.e., 1,24,25-trihydroxycholecalciferol, 1,24,25-trihydroxyergocalciferol) and to other compounds. The principal metabolite excreted in urine is calcitroic acid, which is more water soluble. Although all the metabolites of cholecalciferol and ergocalciferol have not been identified, hepatic microsomal enzymes may be involved in degrading metabolites of ergocalciferol and cholecalciferol.
Calcitriol /(1,25-dihydroxy-vitamin D)/ is hydroxylated to 1,24,25-(OH)3-D by a renal hydroxylase that is induced by calcitriol and suppressed by those factors that stimulate the 25-OHD-1-alpha-hydroxylase. This enzyme also hydroxylates 25-OHD to form 24,25-(OH)2D. Both 24-hydroxylated compounds are less active than calcitriol and presumably represent metabolites destined for excretion. Side chain oxidation of calcitriol also occurs.
To evaluate the relation between daily and fasting urinary calcium excretion and serum 1,25-dihydroxyvitamin D (II) concentrations, 6 healthy men were studied during control and during chronic oral calcitrol (I) administration (0.6, 1.2, or 1.8 nmols every 6 hours for 6-12 days) while they ate normal and low calcium diets (19.2 or 4.2 mmols Ca/day). Daily urinary calcium excretion was directly related to serum II concentrations, but increased more while subjects ate the normal calcium diet than when eating the low calcium diet. During I and ingestion of the low calcium diet, daily urinary calcium excretion averaged 7.32 mmole/day, exceeding the dietary calcium intake. Fasting urinary calcium/creatinine exceeded 0.34 mmol/mmol (the upper limit of normal) on either diet. When serum II concentrations are elevated, a high fasting urinary calcium/creatinine or high daily urinary calcium excretion, even on a low calcium diet, is insufficient criteria for the documentation of a renal calcium leak.
For more Metabolism/Metabolites (Complete) data for 1,25-DIHYDROXYCHOLECALCIFEROL (7 total), please visit the HSDB record page.

Wikipedia

Calcitriol
Benzyl_butyl_phthalate

Drug Warnings

... When serum alkaline phosphate decreases, serum calcium rises. Metastatic calcification, decrease in renal function, and increased serum phosphate levels are possible consequences.
POTENTIAL ADVERSE EFFECTS ON FETUS: Teratogenic in animals at high doses (4-15x recommended human dose). In humans, maternal hypercalcemia during pregnancy may increase fetal sensitivity to effects of vitamin D, suppression of parathyroid function or a syndrome of elfin facies, mental retardation, and congenital supravalvular aortic stenosis. POTENTIAL SIDE EFFECTS ON BREAST-FED INFANT: No known problems at recommended daily allowance. /Cholecalciferol from table II/
Doses of vitamin D analogs that do not exceed the physiologic requirement are usually nontoxic. However, some infants and patients with sarcoidosis or hypoparathyroidism may have increased sensitivity to vitamin D analogs. /Vitamin D analogs/
Decreased renal function without hypercalcemia has also been reported in patients with hypoparathyroidism after long-term vitamin D analog therapy. Before therapy with vitamin D analogs is initiated, serum phosphate concentrations must be controlled. To avoid ectopic calcification, the serum calcium (in mg/dL) times phosphorus (in mg/dL) should not be allowed to exceed 70. Because administration of vitamin D analogs may increase phosphate absorption, patients with renal failure may require adjustment in the dosage of aluminum-containing antacids used to decrease phosphate absorption. /Vitamin D analogs/
For more Drug Warnings (Complete) data for 1,25-DIHYDROXYCHOLECALCIFEROL (13 total), please visit the HSDB record page.

Biological Half Life

Plasma half-life: 3 to 6 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

1-alpha-hydroxycholecalciferol, 1-OHD3, is synthetic derivative of vitamin D3 that is hydroxylated in 1-alpha position. It is readily hydroxylated in the 25 position by hepatic microsomal system to form 1,25-dihydroxycholecalciferol and was therefore introduced as substitute for this compound.

Clinical Laboratory Methods

1,25-DIHYDROXYCHOLECALCIFEROL IN BLOOD SERUM WAS DETECTED BY RADIOIMMUNOASSAY.

Storage Conditions

Calcitriol capsules should be protected from moisture, heat, and light and stored in tight, light-resistant containers at 15-30 °C. Calcitriol oral solution should be protected from light and stored at 15-30 °C. Calcitriol injection should be stored at room temperature (25 °C); freezing should be avoided. Although brief exposure to temperatures up to 40 °C does not adversely affect the injection, exposure to excessive heat should be avoided.

Interactions

Corticosteroids counteract the effects of vitamin D analogs. /Vitamin D analogs/
Concurrent administration of thiazide diuretics and pharmacologic doses of vitamin D analogs in patients with hypoparathyroidism may result in hypercalcemia which may be transient and self-limited or may require discontinuance of vitamin D analogs. Thiazide-induced hypercalcemia in hypoparathyroid patients is probably caused by increased release of calcium from bone. /Vitamin D analogs/
Excessive use of mineral oil may interfere with intestinal absorption of vitamin D analogs. /Vitamin D analogs/
Orlistat may result in decreased GI absorption of fat-soluble vitamins such as vitamin D analogs. At least 2 hours should elapse between (before or after) any orlistat dose and vitamin D analog administration ... . /Vitamin D analogs/
For more Interactions (Complete) data for 1,25-DIHYDROXYCHOLECALCIFEROL (8 total), please visit the HSDB record page.

Stability Shelf Life

Calcitriol will degrade during prolonged exposure to light.

Dates

Modify: 2023-08-15
1: Bartoňková I, Dvořák Z. Assessment of endocrine disruption potential of essential oils of culinary herbs and spices involving glucocorticoid, androgen and vitamin D receptors. Food Funct. 2018 Apr 9. doi: 10.1039/c7fo02058a. [Epub ahead of print] PubMed PMID: 29629442.
2: Richa CG, Saad KJ, Chaaban AK, El Rawas MS. A rare case of hypercalcemia-induced pancreatitis in a first trimester pregnant woman. Endocrinol Diabetes Metab Case Rep. 2018 Mar 28;2018. pii: 17-0175. doi: 10.1530/EDM-17-0175. eCollection 2018. PubMed PMID: 29623207; PubMed Central PMCID: PMC5881426.
3: Al-Dhubaibi MS. Association between Vitamin D deficiency and psoriasis: An exploratory study. Int J Health Sci (Qassim). 2018 Jan-Feb;12(1):33-9. PubMed PMID: 29623015; PubMed Central PMCID: PMC5870311.
4: Maia MLA, Abreu ALS, Nogueira PCK, Val MLDMD, Carvalhaes JTA, Andrade MC. HYPOPHOSPHATEMIC RICKETS: CASE REPORT. Rev Paul Pediatr. 2018 Mar 29:0. doi: 10.1590/1984-0462/;2018;36;2;00009. [Epub ahead of print] Portuguese, English. PubMed PMID: 29617471.
5: Cátia FC, Janete QS, Benedita SM, Liliana SS, Isabel SS, Roberto RA Jr., Manuel P. Calcitriol Prevents Cardiovascular Repercussions in Puromycin Aminonucleoside-Induced Nephrotic Syndrome. Biomed Res Int. 2018 Jan 23;2018:3609645. doi: 10.1155/2018/3609645. eCollection 2018. PubMed PMID: 29607318; PubMed Central PMCID: PMC5828333.
6: Bisson SK, Ung RV, Picard S, Valade D, Agharazii M, Larivière R, Mac-Way F. High calcium, phosphate and calcitriol supplementation leads to an osteocyte-like phenotype in calcified vessels and bone mineralisation defect in uremic rats. J Bone Miner Metab. 2018 Mar 30. doi: 10.1007/s00774-018-0919-y. [Epub ahead of print] PubMed PMID: 29603070.
7: Trummer C, Schwetz V, Pandis M, Grübler MR, Verheyen N, Gaksch M, Zittermann A, März W, Aberer F, Steinkellner J, Friedl C, Brandenburg V, Voelkl J, Alesutan I, Obermayer-Pietsch B, Pieber TR, Tomaschitz A, Pilz S. Effects of vitamin D supplementation on FGF23: a randomized-controlled trial. Eur J Nutr. 2018 Mar 30. doi: 10.1007/s00394-018-1672-7. [Epub ahead of print] PubMed PMID: 29602956.
8: Sølling ASK, Tougaard B, Harsløf T, Langdahl B, Kongsbak Brockstedt H, Byg KE, Ivarsen P, Karstoft Ystrøm I, Holden Mose F, Lissel Isaksson G, Steen Svarer Hansen M, Nagarajah S, Ejersted C, Bendstrup E, Rejnmark L. Non-parathyroid hypercalcemia associated with paraffin oil injection in 12 younger male bodybuilders. Eur J Endocrinol. 2018 Mar 29. pii: EJE-18-0051. doi: 10.1530/EJE-18-0051. [Epub ahead of print] PubMed PMID: 29599408.
9: Dabbaghmanesh MH, Danafar F, Eshraghian A, Omrani GR. Vitamin D supplementation for the treatment of non-alcoholic fatty liver disease: A randomized double blind placebo controlled trial. Diabetes Metab Syndr. 2018 Mar 16. pii: S1871-4021(18)30006-7. doi: 10.1016/j.dsx.2018.03.006. [Epub ahead of print] PubMed PMID: 29588137.
10: Lee MD, Lin CH, Lei WT, Chang HY, Lee HC, Yeung CY, Chiu NC, Chi H, Liu JM, Hsu RJ, Cheng YJ, Yeh TL, Lin CY. Does Vitamin D Deficiency Affect the Immunogenic Responses to Influenza Vaccination? A Systematic Review and Meta-Analysis. Nutrients. 2018 Mar 26;10(4). pii: E409. doi: 10.3390/nu10040409. PubMed PMID: 29587438.
11: Srivastava AK, Rizvi A, Cui T, Han C, Banerjee A, Naseem I, Zheng Y, Wani AA, Wang QE. Depleting ovarian cancer stem cells with calcitriol. Oncotarget. 2018 Feb 16;9(18):14481-14491. doi: 10.18632/oncotarget.24520. eCollection 2018 Mar 6. PubMed PMID: 29581858; PubMed Central PMCID: PMC5865684.
12: He FF, Bao D, Su H, Wang YM, Lei CT, Zhang CY, Ye C, Tang H, Wan C, You CQ, Zhang J, Xiong J, Zhang C. IL-6 increases podocyte motility via MLC-mediated focal adhesion impairment and cytoskeleton disassembly. J Cell Physiol. 2018 Mar 25. doi: 10.1002/jcp.26546. [Epub ahead of print] PubMed PMID: 29574897.
13: Zaheer S, Taquechel K, Brown JM, Adler GK, Williams JS, Vaidya A. A randomized intervention study to evaluate the effect of calcitriol therapy on the renin-angiotensin system in diabetes. J Renin Angiotensin Aldosterone Syst. 2018 Jan-Mar;19(1):1470320317754178. doi: 10.1177/1470320317754178. PubMed PMID: 29562806.
14: Hassoon A, Michos ED, Miller ER, Crisp Z, Appel LJ. Effects of Different Dietary Interventions on Calcitriol, Parathyroid Hormone, Calcium, and Phosphorus: Results from the DASH Trial. Nutrients. 2018 Mar 17;10(3). pii: E367. doi: 10.3390/nu10030367. PubMed PMID: 29562597; PubMed Central PMCID: PMC5872785.
15: Letavernier E, Daudon M. Vitamin D, Hypercalciuria and Kidney Stones. Nutrients. 2018 Mar 17;10(3). pii: E366. doi: 10.3390/nu10030366. Review. PubMed PMID: 29562593; PubMed Central PMCID: PMC5872784.
16: Iseri K, Iyoda M, Watanabe M, Matsumoto K, Sanada D, Inoue T, Tachibana S, Shibata T. The effects of denosumab and alendronate on glucocorticoid-induced osteoporosis in patients with glomerular disease: A randomized, controlled trial. PLoS One. 2018 Mar 15;13(3):e0193846. doi: 10.1371/journal.pone.0193846. eCollection 2018. PubMed PMID: 29543887; PubMed Central PMCID: PMC5854344.
17: Kim HS, Zheng M, Kim DK, Lee WP, Yu SJ, Kim BO. Effects of 1,25-dihydroxyvitamin D(3) on the differentiation of MC3T3-E1 osteoblast-like cells. J Periodontal Implant Sci. 2018 Feb 27;48(1):34-46. doi: 10.5051/jpis.2018.48.1.34. eCollection 2018 Feb. PubMed PMID: 29535889; PubMed Central PMCID: PMC5841266.
18: Li S, Mao J, Wang M, Zhang M, Ni L, Tao Y, Huang B, Chen J. Comparative proteomic analysis of chief and oxyphil cell nodules in refractory uremic hyperparathyroidism by iTRAQ coupled LC-MS/MS. J Proteomics. 2018 May 15;179:42-52. doi: 10.1016/j.jprot.2018.02.029. Epub 2018 Mar 9. PubMed PMID: 29526777.
19: Lau WL, Obi Y, Kalantar-Zadeh K. Parathyroidectomy in the Management of Secondary Hyperparathyroidism. Clin J Am Soc Nephrol. 2018 Mar 9. pii: CJN.10390917. doi: 10.2215/CJN.10390917. [Epub ahead of print] Review. PubMed PMID: 29523679.
20: Meola A, Vignali E, Matrone A, Cetani F, Marcocci C. Efficacy and safety of long-term management of patients with chronic post-surgical hypoparathyroidism. J Endocrinol Invest. 2018 Mar 7. doi: 10.1007/s40618-018-0857-5. [Epub ahead of print] PubMed PMID: 29516386.

Explore Compound Types